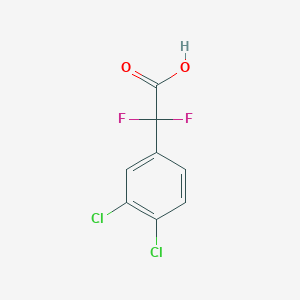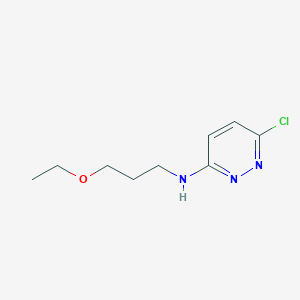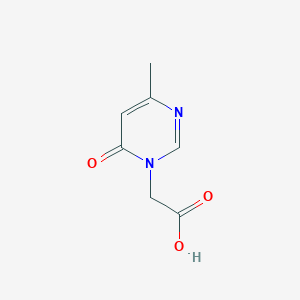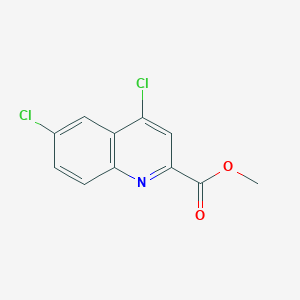
2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochemical Dechlorination
A study by Tsyganok, Yamanaka, and Otsuka (1999) explores the dechlorination of chloroaromatics, including 2,4-dichlorophenyl derivatives, through electrocatalytic reduction. This process occurs over a palladium-loaded carbon felt cathode at room temperature and holds potential for environmental remediation of chlorinated organic compounds (Tsyganok, Yamanaka, & Otsuka, 1999).
Synthesis of Biologically Active Compounds
Wei, Makowski, and Rutherford (2012) report on the synthesis of 3,3-difluoropyrrolidine hydrochloride, a vital component in biologically active compounds, using 2-chloro-2,2-difluoroacetic acid. This synthesis is part of a broader exploration into the creation of novel compounds for pharmaceutical applications (Wei, Makowski, & Rutherford, 2012).
Preparation of Fluorinated Styrenes
Nad, Talalaeva, Kazennikova, and Kocheshkov (1959) developed a method for synthesizing acetophenones with fluorine in the nucleus and side chain, using 2,4-difluorophenyllithium and difluoroacetic acids. This research paved the way for preparing β,2,4-trifluoro- and β,β,2,4-tetrafluoro-styrenes, which have applications in materials science and chemical synthesis (Nad, Talalaeva, Kazennikova, & Kocheshkov, 1959).
Photodegradation Studies
Climent and Miranda (1997) investigated the photochemical transformations of dichlorprop and 2-naphthoxyacetic acid in aqueous solutions. Their research provides insights into the environmental behavior and degradation pathways of chlorinated aromatic compounds, which can be crucial for understanding the environmental impact of such substances (Climent & Miranda, 1997).
Studying Hydrogen Evolution in Algae
Healey (1970) explored the hydrogen evolution process in Chlamydomonas moewusii, a green alga, focusing on the impact of various substances including monofluoroacetic acid. This research contributes to our understanding of bioenergetic processes in microorganisms (Healey, 1970).
Analysis of Dioxin Impurities
Masunaga, Takasuga, and Nakanishi (2001) analyzed dioxin impurities in agrochemical formulations, including those with chlorophenyl compounds. Their findings are significant for evaluating the environmental and health impacts of agrochemicals (Masunaga, Takasuga, & Nakanishi, 2001).
Safety And Hazards
The safety data sheet for 3,4-Dichlorophenyl isocyanate, a related compound, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-2-1-4(3-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZDLBDSYBPCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)
![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)








![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)